molecular formula C22H17N3O3S B2695133 4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 329905-75-1

4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2695133
CAS No.: 329905-75-1
M. Wt: 403.46
InChI Key: YEPZTNFTUKWFQJ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, a naphthothiazole moiety, and a benzamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its combination of a naphthothiazole moiety with a pyrrolidinone and benzamide structure. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c26-18-11-12-19(27)25(18)15-8-5-14(6-9-15)21(28)24-22-23-20-16-4-2-1-3-13(16)7-10-17(20)29-22/h1-6,8-9H,7,10-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZTNFTUKWFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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